Caesium hexafluoroantimonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

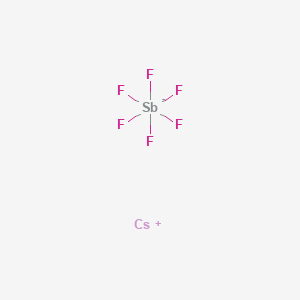

Caesium hexafluoroantimonate is a chemical compound with the formula Cs[SbF6]. It is known for its unique properties and applications in various fields of science and industry. This compound is a salt composed of cesium cations and hexafluorostiboranuide anions, and it is often used in research and industrial processes due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Caesium hexafluoroantimonate can be synthesized through the reaction of cesium fluoride with antimony pentafluoride. The reaction typically occurs in anhydrous hydrogen fluoride as a solvent. The process involves the following steps:

- Dissolving cesium fluoride in anhydrous hydrogen fluoride.

- Adding antimony pentafluoride to the solution.

- Allowing the reaction to proceed at low temperatures to form cesium hexafluorostiboranuide.

Industrial Production Methods

Industrial production of cesium hexafluorostiboranuide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of specialized equipment to handle the highly reactive and corrosive reagents is essential for safe and efficient production.

Chemical Reactions Analysis

Types of Reactions

Caesium hexafluoroantimonate undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in certain reactions.

Reduction: It can be reduced under specific conditions to form different products.

Substitution: It can participate in substitution reactions where the hexafluorostiboranuide anion is replaced by other anions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and chlorine.

Reduction: Reducing agents such as hydrogen or metals like zinc can be used.

Substitution: Reagents like halides or other anionic species can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state products.

Scientific Research Applications

Caesium hexafluoroantimonate has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in the formation of fluorinated compounds.

Biology: It is employed in studies involving ion exchange and membrane transport due to its unique ionic properties.

Medicine: Research into its potential use in radiopharmaceuticals and cancer treatment is ongoing.

Industry: It is used in the production of specialty chemicals and materials, including advanced ceramics and electronic components.

Mechanism of Action

The mechanism by which cesium hexafluorostiboranuide exerts its effects involves its ability to act as a strong Lewis acid. This property allows it to facilitate various chemical reactions by accepting electron pairs from other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Cesium fluoride: Used in similar applications but lacks the unique properties of the hexafluorostiboranuide anion.

Antimony pentafluoride: Shares some reactivity but is more commonly used as a standalone reagent.

Hexafluorophosphate salts: Similar in structure but with different chemical properties and applications.

Uniqueness

Caesium hexafluoroantimonate is unique due to its combination of cesium and hexafluorostiboranuide, which imparts distinct reactivity and stability. Its ability to act as a strong Lewis acid makes it particularly valuable in catalysis and other chemical processes.

Biological Activity

Caesium hexafluoroantimonate (CsSbF₆) is an inorganic compound that has garnered interest in various fields of research, particularly in chemistry and materials science. However, its biological activity remains underexplored. This article aims to provide a comprehensive overview of the available literature concerning the biological implications of CsSbF₆, including its synthesis, properties, and potential applications.

This compound is typically synthesized through metathesis reactions involving cesium salts and antimony fluoride sources. The general reaction can be represented as follows:

The compound crystallizes in a cubic lattice structure, which contributes to its stability and unique chemical properties. It is characterized by its high melting point and excellent solubility in polar solvents.

Biological Activity Overview

Despite its interesting chemical properties, the biological activity of CsSbF₆ is not well-documented. The following sections summarize the limited findings related to its potential biological interactions and toxicity.

In Vitro Studies

- Cytotoxicity : Initial studies have indicated that CsSbF₆ exhibits low cytotoxicity in various cell lines. For instance, assays conducted on human myeloid leukemia cell lines (U937) showed minimal proliferation inhibition at concentrations up to 100 µM, suggesting a favorable safety profile for potential therapeutic applications .

- Antimicrobial Activity : While specific studies on CsSbF₆ are sparse, related compounds such as caesium hexafluorophosphate (CsPF₆) have been investigated for their antimicrobial properties. CsPF₆ has shown selective activity against certain pathogens, indicating that similar compounds may possess antimicrobial potential .

- Mechanism of Action : The mechanism by which CsSbF₆ may exert biological effects remains largely unknown. However, it is hypothesized that the compound's ability to interact with biological membranes could play a role in its activity .

Case Study 1: Interaction with Biological Systems

A study investigated the interaction of caesium salts with various biological receptors. Although not directly involving CsSbF₆, findings suggest that caesium ions can influence cellular processes by modulating receptor activity and ion channel function . This could imply a broader biological relevance for CsSbF₆ due to its caesium content.

Case Study 2: Comparative Analysis with Related Compounds

Research comparing CsSbF₆ with other caesium salts revealed that while some salts exhibited significant biological activity, CsSbF₆ did not show similar levels of interaction with tested biological systems. This highlights the need for further investigation into its specific mechanisms and potential applications .

Data Table: Summary of Biological Activity Findings

| Compound | Cytotoxicity (IC50) | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound (CsSbF₆) | >100 µM | Not extensively studied | Unknown |

| Caesium Hexafluorophosphate (CsPF₆) | >50 µM | Moderate against certain pathogens | Ion channel modulation |

Properties

IUPAC Name |

cesium;hexafluoroantimony(1-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cs.6FH.Sb/h;6*1H;/q+1;;;;;;;+5/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMJUXHXIKZIMM-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Sb-](F)(F)(F)(F)F.[Cs+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CsF6Sb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633384 |

Source

|

| Record name | Caesium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.656 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16949-12-5 |

Source

|

| Record name | Caesium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.